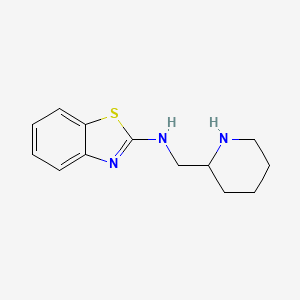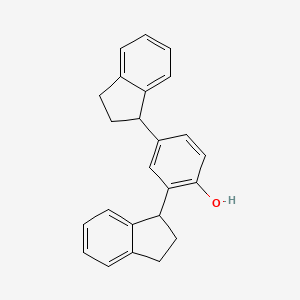
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) is a platinum-based compound known for its significant therapeutic and industrial applications. This compound, often referred to as oxaliplatin, is widely used in chemotherapy treatments for various types of cancer, particularly colorectal cancer . It is a third-generation platinum antitumor compound that inhibits DNA replication and repair, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) involves the reaction of oxalic acid with platinum(2+) in the presence of (2-azanidylcyclohexyl)azanide. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The process involves several steps, including the preparation of the platinum complex and the subsequent reaction with oxalic acid and (2-azanidylcyclohexyl)azanide.
Industrial Production Methods
Industrial production of (2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality and yield of the compound. The production process is optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) to platinum(0) or other lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands in the platinum complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of platinum, while reduction reactions may yield platinum(0) complexes.
Scientific Research Applications
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to understand the behavior of platinum complexes.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is widely used in chemotherapy treatments for cancer, particularly colorectal cancer.
Mechanism of Action
The mechanism of action of (2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) involves the inhibition of DNA replication and repair. The compound forms cross-links with DNA, preventing the DNA strands from separating and replicating. This leads to cell death, particularly in rapidly dividing cancer cells. The molecular targets include DNA and various proteins involved in DNA replication and repair pathways .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based chemotherapy drug used to treat various cancers. It also forms cross-links with DNA but has different side effects and efficacy profiles.
Carboplatin: A second-generation platinum compound with a similar mechanism of action but different pharmacokinetics and toxicity profiles.
Uniqueness
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) is unique due to its effectiveness against colorectal cancer and its ability to inhibit the proliferation of ovarian cancer and melanoma cell lines. It also has a different side effect profile compared to cisplatin and carboplatin, making it a valuable addition to the arsenal of chemotherapy drugs .
Properties
Molecular Formula |
C8H14N2O4Pt |
|---|---|
Molecular Weight |
397.29 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI Key |
DRMCATBEKSVAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


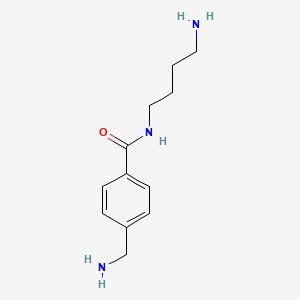
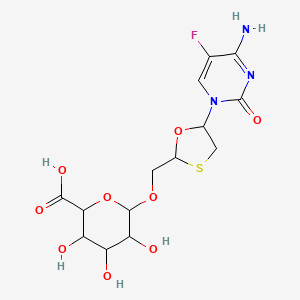



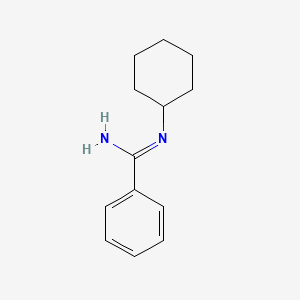
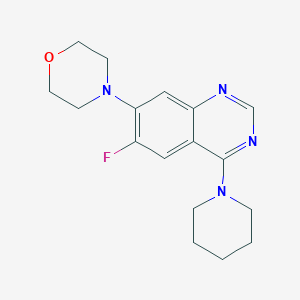

![(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid](/img/structure/B13888954.png)
![2-[4-(2-Sec-butylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13888960.png)
![2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)

